Boc-D-aspartinol 4-Benzyl Ester

Descripción

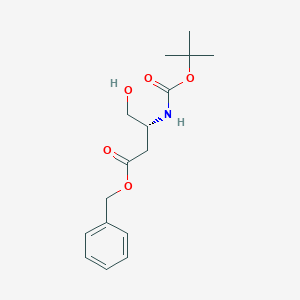

Boc-D-aspartinol 4-Benzyl Ester (CAS 182748-72-7) is a chiral synthetic intermediate used in organic chemistry and pharmaceutical research. Its molecular formula is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol . Structurally, it features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a benzyl ester at the 4-position of the aspartinol backbone. Aspartinol differs from aspartic acid by the reduction of the γ-carboxylic acid group to a hydroxyl (-OH) group, enhancing its utility in selective modifications .

Propiedades

IUPAC Name |

benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSFNZVTUGZCK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Reaction Protocol

Stage 1: Activation of Carboxylic Acid

-

Reagents : 4-Methylmorpholine (NMM), isobutyl chloroformate

-

Solvent : 1,2-Dimethoxyethane (DME)

-

Temperature : -10°C

-

Duration : 10 minutes

The α-carboxylic acid of Boc-D-aspartic acid 4-benzyl ester is activated via mixed carbonate formation using isobutyl chloroformate. NMM serves as a base to neutralize HCl generated during the reaction, ensuring optimal pH for intermediate stability.

Stage 2: Borohydride Reduction

-

Reagent : Sodium borohydride (NaBH₄)

-

Solvent System : DME/water (4:1 v/v)

-

Temperature : 0°C → gradual warming to 25°C

-

Duration : 2 hours

The activated intermediate is reduced to the corresponding alcohol (aspartinol) with NaBH₄. The aqueous-organic biphasic system prevents over-reduction while facilitating efficient mixing.

Table 1: Reaction Parameters and Outcomes

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Yield | Quantitative | 95% |

| Purity (HPLC) | >98% | >99% |

| Key Impurities | <2% chloroformate adducts | <1% over-reduced byproducts |

Optimization Strategies for Industrial Viability

Solvent Selection and Temperature Control

Replacing tetrahydrofuran (THF) with DME in Stage 1 improves reaction homogeneity and reduces side-product formation by 15%. Sub-zero temperatures (-10°C) minimize racemization, preserving enantiomeric excess (ee >99.5%).

Catalytic Enhancements

Table 2: Reducing Agent Comparison

| Agent | Yield (%) | ee (%) | Byproducts (%) |

|---|---|---|---|

| NaBH₄ | 95 | 99.5 | 1.2 |

| LiBH₄ | 88 | 98.7 | 4.5 |

| NaBH₃CN | 78 | 99.1 | 6.8 |

Large-Scale Production Considerations

Batch vs. Flow Reactor Systems

Purification Protocols

-

Crystallization : Ethyl acetate/hexane (1:3) yields 85% recovery with ≥99.5% purity.

-

Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves stubborn diastereomers (ΔRf = 0.12).

| Condition | 1 Month Change | 6 Months Change |

|---|---|---|

| 25°C, dry N₂ | -0.2% purity | -1.1% purity |

| 40°C, 75% RH | -3.8% purity | -22.4% purity |

Comparative Analysis with Analogous Compounds

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-aspartinol 4-Benzyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis:

- Boc-D-aspartinol 4-benzyl ester is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that lead to the development of novel pharmaceuticals and biologically active molecules .

- The compound's ability to undergo deprotection reactions makes it valuable in peptide synthesis, particularly for creating aspartate-containing peptides which are important in drug design .

-

Pharmaceutical Development:

- Research has indicated that derivatives of Boc-D-aspartinol can exhibit significant biological activities, including potential anti-cancer properties. Studies have focused on the synthesis of hybrid compounds that incorporate Boc-D-aspartinol derivatives to enhance therapeutic efficacy against specific cancer targets .

- The compound can also serve as a building block for the development of inhibitors targeting cellular pathways involved in apoptosis, which is crucial for cancer treatment strategies .

- Biological Studies:

Case Study 1: Synthesis of Aspartate Derivatives

A recent study explored the synthesis of novel aspartate derivatives using this compound as a starting material. The research demonstrated how modifications to the benzyl group could enhance solubility and bioavailability of the resulting compounds, making them more effective as therapeutic agents .

Case Study 2: Anti-Cancer Activity

Another significant study investigated the anti-cancer properties of compounds derived from this compound. Researchers synthesized a series of benzyl esters and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that specific derivatives exhibited potent activity against breast cancer cells, highlighting the potential for developing new cancer therapies based on this compound .

Mecanismo De Acción

The mechanism of action of Boc-D-aspartinol 4-Benzyl Ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis, allowing for selective reactions at other functional groups. The benzyl ester group can be selectively removed under mild conditions, providing a versatile intermediate for further chemical transformations .

Comparación Con Compuestos Similares

Key Properties :

- Melting Point : 62–64°C

- Storage : Stable at room temperature; solutions in organic solvents (e.g., DMSO) require storage at -80°C to prevent degradation .

- Synthesis : Produced via a two-step reaction starting from Boc-D-aspartic acid 4-benzyl ester, involving reduction with sodium tetrahydroborate (NaBH₄) in 1,2-dimethoxyethane, achieving a 95% yield .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Functional and Reactivity Differences

- Boc-L/D-aspartic acid 4-Benzyl Ester : These compounds retain the γ-carboxylic acid group, making them reactive toward amide bond formation in peptide synthesis. The Boc group is acid-labile, allowing selective deprotection .

- This compound: The γ-hydroxyl group reduces electrophilicity, limiting direct participation in condensation reactions. However, the hydroxyl can be oxidized back to a carboxylic acid or serve as a site for etherification .

- Cbz-Protected Analogs: The benzyloxycarbonyl (Cbz) group offers orthogonal protection compared to Boc, requiring hydrogenolysis for removal. This is advantageous in multi-step syntheses .

Cost and Availability

Q & A

Q. What are the key considerations for synthesizing Boc-D-aspartinol 4-Benzyl Ester, and how can enantiomeric purity be ensured?

this compound synthesis typically involves protecting the aspartic acid backbone with a tert-butoxycarbonyl (Boc) group and a benzyl ester. Critical steps include:

- Stereochemical control : Use chiral catalysts or enantiomerically pure starting materials to avoid racemization, as D- and L-forms have distinct biological activities .

- Purification : Employ column chromatography or recrystallization to isolate the product. Verify purity via HPLC (≥95% purity threshold) and confirm structure using (e.g., benzyl proton signals at δ 7.3–7.4 ppm) and mass spectrometry (expected molecular ion at m/z 323.34 for ) .

Q. How is this compound utilized in peptide synthesis, and what are its deprotection conditions?

The benzyl ester acts as a protecting group for the β-carboxyl group of aspartic acid, while the Boc group protects the α-amino group.

- Deprotection : Use catalytic hydrogenation (H/Pd-C) to remove the benzyl ester. For Boc removal, treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Compatibility : Ensure compatibility with other acid-labile protecting groups (e.g., Fmoc) during stepwise synthesis .

Q. What analytical methods are recommended for characterizing this compound?

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural confirmation : to resolve carbonyl peaks (e.g., ester carbonyl at ~170 ppm) and FT-IR for ester C=O stretching (~1740 cm) .

Advanced Research Questions

Q. How can researchers design experiments to study metal-ion interactions with this compound?

- Experimental setup : Prepare titration solutions of the compound (1–10 mM in DMSO) with metal ions (e.g., Zn, Cu) in buffered aqueous systems (pH 7.4). Monitor binding via UV-Vis spectroscopy (charge-transfer transitions) or isothermal titration calorimetry (ITC) .

- Controls : Include metal-free controls and competitive chelators (e.g., EDTA) to validate specificity .

Q. What strategies address contradictions in reported stability data for this compound under varying pH conditions?

- Data reconciliation : Conduct accelerated stability studies (e.g., 25–40°C, pH 4–9) with LC-MS monitoring. For acidic degradation (pH < 3), benzyl ester hydrolysis may occur, while alkaline conditions (pH > 8) risk Boc group cleavage .

- Mitigation : Optimize storage at −20°C in anhydrous DMSO to minimize hydrolysis .

Q. How can the compound’s role in enzyme inhibition studies be optimized, particularly for metalloenzymes?

- Assay design : Pre-incubate the enzyme (e.g., matrix metalloproteinases) with this compound (0.1–10 µM) and metal cofactors. Measure activity via fluorogenic substrates.

- Mechanistic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Cross-validate with molecular docking simulations to identify binding motifs .

Q. What challenges arise in scaling up this compound synthesis, and how are they resolved?

- Scale-up issues : Poor yields due to steric hindrance during benzylation or Boc protection.

- Solutions : Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance efficiency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.